![molecular formula C15H14N2O2S B2365093 1-Benzyl-2-methylsulfonylbenzimidazole CAS No. 100969-46-8](/img/structure/B2365093.png)
1-Benzyl-2-methylsulfonylbenzimidazole
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Overview
Description
1-Benzyl-2-methylsulfonylbenzimidazole is a chemical compound with the molecular formula C15H14N2O2S . It has been studied for its biological activities .
Synthesis Analysis
Derivatives of 1-benzyl-2-methylbenzimidazoles (BMBIs), including 1-Benzyl-2-methylsulfonylbenzimidazole, were synthesized to evaluate their biological activities against Bombyx mori, a lepidopteran model insect . The synthesis process involved a simple nucleophilic substitution reaction and condensation method .Molecular Structure Analysis
The structure of 1-Benzyl-2-methylsulfonylbenzimidazole is characterized by a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The activity of the compound varied with the position of the substitutions on the 1-benzyl moiety .Chemical Reactions Analysis
The biological activities of 1-Benzyl-2-methylsulfonylbenzimidazole derivatives were found to be dependent on the position of the substitutions on the 1-benzyl moiety .Scientific Research Applications
Anticancer Properties
Benzimidazole derivatives have shown promise as potential anticancer agents. Their ability to inhibit enzymes involved in cancer progression makes them valuable candidates for drug development. Research suggests that 1-benzyl-2-methylsulfonylbenzimidazole may exhibit antiproliferative effects against cancer cells, although further studies are needed to elucidate its precise mechanism of action and efficacy .
Antimicrobial Activity
The synthesized benzimidazole compounds, including 1-benzyl-2-methylsulfonylbenzimidazole , have been evaluated for their antimicrobial activity. These molecules demonstrate good potential against both Gram-negative and Gram-positive bacteria, as well as fungal species .
Antiparasitic Applications
Benzimidazoles have been widely used as anthelmintic agents to treat parasitic infections1-benzyl-2-methylsulfonylbenzimidazole may also exhibit antiparasitic properties, although specific studies on its efficacy against particular parasites are necessary .
Cardiovascular Disease Research
Researchers have explored benzimidazole derivatives for their cardiovascular effects. These compounds may modulate certain pathways related to heart health, making them relevant in cardiovascular disease research. While more investigations are needed, 1-benzyl-2-methylsulfonylbenzimidazole could contribute to this field .
Neurological Studies
Benzimidazoles have been investigated for their potential neuroprotective properties. They may influence neurotransmitter systems and neuronal function1-benzyl-2-methylsulfonylbenzimidazole might play a role in neurology research, although further experiments are warranted .
Ophthalmology Applications
The eye is another area where benzimidazole derivatives have been explored. These compounds could impact ocular health and vision-related processes. While specific studies on 1-benzyl-2-methylsulfonylbenzimidazole in ophthalmology are limited, its structural features make it an interesting candidate for further investigation .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazoles are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
It is known that benzimidazoles can interfere with various biochemical processes, including dna synthesis and protein production .
Result of Action
In the case of 1-Benzyl-2-methylsulfonylbenzimidazole, it has been observed to exhibit two different biological activities: inhibition of development and acute lethality in Bombyx mori, a lepidopteran model insect . The activity varied with the position of the substitutions on the 1-benzyl moiety; BMBIs with substitutions on the 2 and/or 4 positions had comparatively high activity in comparison with those with substitutions on the 3-position .
Action Environment
The activity of 1-Benzyl-2-methylsulfonylbenzimidazole was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality . This suggests that environmental factors such as the developmental stage of the organism can influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
1-benzyl-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-20(18,19)15-16-13-9-5-6-10-14(13)17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUWCHNLYNBJHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(methylsulfonyl)-1H-benzo[d]imidazole |
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